molecular formula C12H13N3O2 B3057887 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid CAS No. 860344-02-1

4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid

Cat. No. B3057887
CAS RN: 860344-02-1
M. Wt: 231.25
InChI Key: ZQGSZOJGSFKTSS-UHFFFAOYSA-N
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Description

“4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a key component in many commercially available drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in the field of medicinal chemistry due to their wide range of biological activities . Various synthetic routes have been developed, with the choice of method depending on the specific structure and functional groups present in the target molecule .


Molecular Structure Analysis

The molecular structure of “4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methylene bridge and an amino group . The empirical formula of the compound is C13H13N3O3S, and it has a molecular weight of 291.33 .


Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo a variety of chemical reactions due to the presence of the imidazole ring, which is amphoteric in nature . This means it can act as both an acid and a base, allowing it to participate in a wide range of chemical reactions .

Future Directions

The future directions for the study and application of “4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid” and similar imidazole-containing compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-13-11(15)8-14-10-4-2-9(3-5-10)12(16)17/h2-7,14H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSZOJGSFKTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729030
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid

CAS RN

860344-02-1
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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